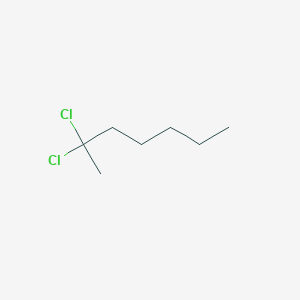
2,2-Dichloroheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloroheptane is an organic compound with the molecular formula C7H14Cl2. It is a member of the class of compounds known as haloalkanes, which are alkanes substituted with one or more halogen atoms. This compound is characterized by the presence of two chlorine atoms attached to the second carbon of a heptane chain. Haloalkanes are known for their diverse chemical reactivity and are widely used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloroheptane typically involves the chlorination of heptane. This can be achieved through a free radical halogenation process, where heptane is exposed to chlorine gas under ultraviolet light or heat. The reaction proceeds via the formation of free radicals, leading to the substitution of hydrogen atoms with chlorine atoms at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where heptane and chlorine gas are mixed and exposed to controlled conditions of temperature and light. This ensures a consistent and efficient production process, minimizing the formation of unwanted by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dichloroheptane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under strong basic conditions, this compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation Reactions: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed:
Substitution Reactions: Formation of 2-chloroheptanol.
Elimination Reactions: Formation of heptenes.
Oxidation Reactions: Formation of heptanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloroheptane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various functionalized compounds.
Biology: Studied for its potential effects on biological systems, particularly in understanding the interactions of haloalkanes with biological membranes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Wirkmechanismus
The mechanism of action of 2,2-Dichloroheptane primarily involves its reactivity as a haloalkane. The presence of chlorine atoms makes the compound susceptible to nucleophilic attack, leading to various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles or bases used.
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloroheptane: Another dichlorinated heptane with chlorine atoms at different positions, leading to different reactivity and stereochemistry.
2,2-Dichloropentane: A shorter chain analog with similar chemical properties but different physical properties due to the shorter carbon chain.
2,3-Dichlorobutane: A dichlorinated butane with different reactivity due to the presence of chlorine atoms on adjacent carbons.
Uniqueness: 2,2-Dichloroheptane is unique due to the specific positioning of chlorine atoms on the second carbon of a heptane chain. This positioning influences its reactivity and the types of products formed in chemical reactions. The compound’s longer carbon chain compared to similar compounds like 2,2-Dichloropentane also affects its physical properties, such as boiling point and solubility.
Eigenschaften
CAS-Nummer |
65786-09-6 |
|---|---|
Molekularformel |
C7H14Cl2 |
Molekulargewicht |
169.09 g/mol |
IUPAC-Name |
2,2-dichloroheptane |
InChI |
InChI=1S/C7H14Cl2/c1-3-4-5-6-7(2,8)9/h3-6H2,1-2H3 |
InChI-Schlüssel |
ANINKBHZBZQOQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


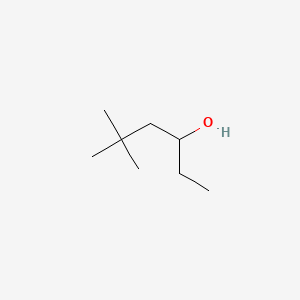



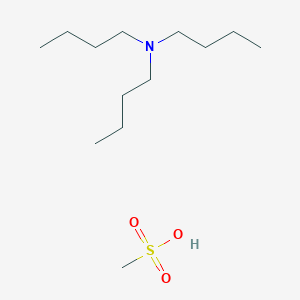
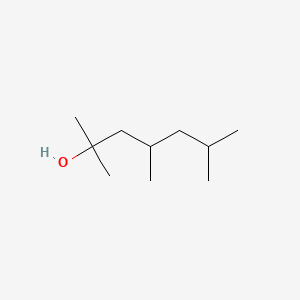
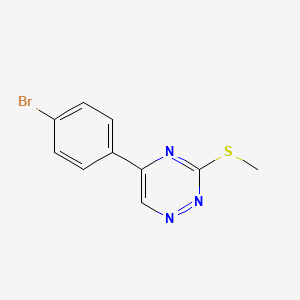

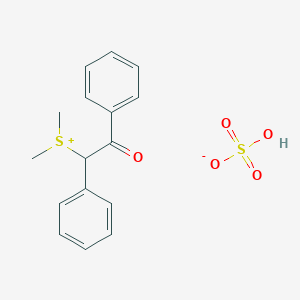
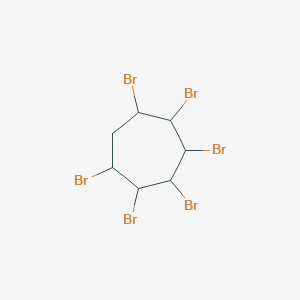
![7-Phenyldispiro[2.2.4~6~.2~3~]dodeca-4,7,11-triene](/img/structure/B14481610.png)
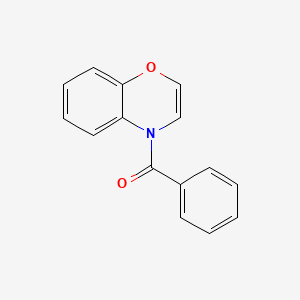
![Ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate](/img/structure/B14481626.png)
![N-[(4-Nitrophenyl)methyl]-2-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14481638.png)
